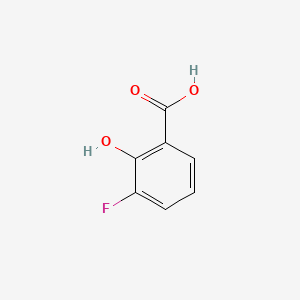

3-Fluoro-2-hydroxybenzoic acid

Descripción

Historical Context and Evolution of Fluorinated Benzoic Acid Research

The study of fluorinated benzoic acids is a subset of the broader field of organofluorine chemistry. The journey began with early investigations into the unique effects of fluorine substitution on aromatic systems. A significant breakthrough was the development of the Schiemann reaction, which provided a reliable method for introducing fluorine into aromatic rings, such as in the synthesis of 4-fluorobenzoic acid from 4-aminobenzoic acid. This opened the door for more extensive research.

Initial studies largely concentrated on monofluorinated benzoic acids, including 2-fluorobenzoic acid and 3-fluorobenzoic acid, to understand the fundamental electronic and steric influences of the fluorine atom. These early efforts established that fluorine's high electronegativity and small size create distinct reactivity patterns compared to other halogens. The field saw accelerated progress with the advent of advanced synthetic methods like palladium-catalyzed cross-coupling reactions, which enabled the construction of more complex fluorinated molecules. This evolution from simple fluorinated acids to sophisticated derivatives reflects a deepening understanding of the structure-activity relationships that govern the properties of these compounds.

Significance of Fluorine Substitution in Aromatic Systems within Medicinal Chemistry and Agrochemicals

The strategic incorporation of fluorine into aromatic molecules is a cornerstone of modern drug discovery and agrochemical development. It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. tandfonline.com The carbon-fluorine (C-F) bond is the most polar in organic chemistry, yet the fluorine atom is comparable in size to a hydrogen atom (1.47Å vs 1.20Å). researchgate.net This unique combination imparts several advantageous properties.

In Medicinal Chemistry: The introduction of fluorine can profoundly alter a molecule's physicochemical properties, such as its acidity, metabolic stability, and lipophilicity. researchgate.netnih.gov This often leads to improved absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate. nih.gov For instance, the high lipophilicity of fluorine can enhance the transport and distribution of a compound in biological systems. tandfonline.com Furthermore, replacing a hydrogen atom with fluorine at a site of metabolic oxidation can block this pathway, thereby increasing the drug's metabolic stability and duration of action. tandfonline.com The fluorine-18 (B77423) (¹⁸F) isotope is also a critical component in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool. tandfonline.comresearchgate.net

In Agrochemicals: Fluorine substitution is equally vital in the agrochemical sector. Fluorinated compounds constitute a significant portion of modern pesticides, with over half of the new active ingredients registered in recent years containing fluorine. nih.gov The presence of fluorine can enhance the efficacy of herbicides and pesticides by improving their absorption into plant systems. chemimpex.com It can also increase the biological activity and metabolic stability of the agrochemical, leading to more potent and durable products. nih.gov The analysis of fluoro-agrochemicals shows that fluoro-functionalized aromatic compounds, in particular, are more likely to be successful candidates. nih.gov

Overview of Current Research Trajectories for 3-Fluoro-2-hydroxybenzoic Acid and its Derivatives

This compound and its derivatives are being actively investigated across several scientific disciplines for a wide range of applications.

Pharmaceutical and Biochemical Research: The compound is a valuable intermediate in the synthesis of new pharmaceuticals. ontosight.aichemimpex.com Its structural similarity to salicylic (B10762653) acid has prompted investigations into its potential anti-inflammatory and antimicrobial properties. ontosight.aichemimpex.com A key research area involves the development of selective enzyme inhibitors. For example, derivatives of 2-hydroxybenzoic acid are being studied as selective inhibitors of SIRT5, a sirtuin deacetylase implicated in metabolic pathways and cancer. nih.gov In these studies, it was found that incorporating an electron-withdrawing group like fluorine on the benzene (B151609) ring was beneficial for enhancing potency. nih.gov Other research on hydroxybenzoic acid derivatives focuses on creating dual-target ligands that act as both mitochondriotropic antioxidants and cholinesterase inhibitors, which could be a therapeutic strategy for Alzheimer's disease. frontiersin.org

Material Science and Analytical Chemistry: Beyond its biological applications, this compound is used in material science, where it can be incorporated into polymers and coatings to confer enhanced chemical resistance and durability. chemimpex.com It is also employed in fluorescence assays and as a reagent in analytical methods for detecting and quantifying metal ions in environmental samples. scbt.comchemimpex.com The molecule has also been investigated as a potential contrast agent for magnetic resonance imaging (MRI), with its ability to be taken up by cells through an ATP binding cassette transporter being a subject of study. biosynth.com

| Research Area | Application of this compound & Derivatives |

| Pharmaceutical Development | Intermediate for anti-inflammatory and antibacterial agents. chemimpex.com |

| Biochemical Research | Tool for studying enzyme activity, such as SIRT5 inhibition. chemimpex.comnih.gov |

| Agricultural Chemistry | Component in herbicide and pesticide formulations to improve absorption. chemimpex.com |

| Material Science | Incorporated into polymers and coatings for enhanced durability. chemimpex.com |

| Analytical Chemistry | Reagent for metal ion detection and use in fluorescence assays. scbt.comchemimpex.com |

| Medical Imaging | Investigated as a potential contrast agent for MRI. biosynth.com |

Structure

3D Structure

Propiedades

IUPAC Name |

3-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHCXVJXSLGRJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90296394 | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341-27-5 | |

| Record name | 341-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90296394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoro-2-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Chemo- and Regioselective Synthesis of 3-Fluoro-2-hydroxybenzoic Acid

The precise placement of fluorine and hydroxyl substituents on the aromatic ring is a significant challenge in organic synthesis. The development of chemo- and regioselective methods is crucial for the efficient production of this compound.

Achieving the specific 3-fluoro-2-hydroxy substitution pattern on a benzoic acid core requires careful control of directing group effects and reaction conditions. The reactivity of C-H bonds ortho to fluorine substituents in fluoroarenes is often enhanced with respect to metal centers, a phenomenon that can be exploited for selective functionalization. nih.govacs.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for direct hydroxylation. For instance, palladium-catalyzed ortho-hydroxylation of benzoic acids can be achieved using various oxidants. acs.orgnih.gov

The relative positions of the fluorine, hydroxyl, and carboxylic acid groups are determined by the synthetic route. Synthesizing the desired isomer often involves multi-step processes starting from precursors where the substitution pattern is already established. For example, the synthesis of various fluoro-PAS (para-aminosalicylic acid) analogs starts from corresponding fluorinated 4-bromosalicylic acid derivatives, highlighting a strategy of building the molecule from a pre-functionalized core. nih.gov The stepwise hydroxylation of benzoic acid is a predominant reaction pathway where hydroxyl radicals react with the aromatic ring. researchgate.net The introduction of a hydroxyl group can be challenging, and indirect methods involving a sequence of lithiation, borylation, and subsequent oxidation are often employed to introduce an -OH group at a specific position on an aromatic ring. stackexchange.com

Modern synthetic chemistry has seen the advent of novel reagents and methodologies for fluorination and hydroxylation.

Fluorination: Electrophilic fluorinating reagents of the N-F class, such as Selectfluor, have become instrumental for the selective introduction of fluorine into organic molecules. nih.govresearchgate.net Theoretical studies on the fluorination of benzene (B151609) with N-Fluoropyridinium salts have helped in understanding the reaction mechanisms and optimizing reagent choice. researchgate.net Another patented method involves using NF4BF4 as a reagent for electrophilic substitution to introduce fluorine into an aromatic ring. dtic.mildtic.mil

Hydroxylation: Significant progress has been made in the direct ortho-hydroxylation of arenes using a variety of transition metal catalysts and directing groups. acs.org A notable development is the use of a bifunctional bidentate carboxyl-pyridone ligand that enables palladium-catalyzed C-H hydroxylation of a broad range of benzoic acids at room temperature using aqueous hydrogen peroxide as a green oxidant. nih.gov This method has been successfully applied to substrates like 2,4-difluorobenzoic acid. nih.gov For anilide derivatives, metallaphotocatalysis provides a mild method for ortho-hydroxylation, which could be potentially applied for generating hydroxylated metabolites of drug compounds. acs.org

While this compound itself is an achiral molecule, it serves as a crucial precursor for the synthesis of more complex, chiral molecules where stereochemistry is critical. The principles of stereoselective synthesis are applied when this building block is incorporated into larger structures or when its derivatives are synthesized.

For instance, the enantioselective synthesis of compounds bearing a stereogenic carbon center substituted with both a trifluoromethyl group and a fluorine atom highlights the advanced strategies available. nih.gov One key strategy involves the asymmetric aldol (B89426) reaction of a fluorinated aldehyde with an enantiopure iminoglycinate, which has been used to prepare fluorinated analogues of natural products like D-erythro-sphingosine. nih.gov Such methodologies, which control the formation of specific stereoisomers, are vital in drug discovery. A straightforward synthesis of anti-3-alkenyl-2-amido-3-hydroxy esters has been developed using an asymmetric transfer hydrogenation/dynamic kinetic resolution (ATH/DKR) protocol, demonstrating high chemo-, diastereo-, and enantioselectivities. rsc.org These examples showcase how fluorinated building blocks are utilized in stereocontrolled reactions to produce complex and biologically relevant molecules.

Derivatization Strategies of this compound

The carboxylic acid and hydroxyl groups of this compound are primary sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Esterification: The carboxyl group of this compound can be readily converted to esters, which can serve as prodrugs or key intermediates. ontosight.ai Standard esterification methods, such as reaction with an alcohol under acidic conditions, are applicable. google.com A process for preparing benzyl (B1604629) esters of various hydroxybenzoic acids, including this compound, involves reacting the acid with benzyl chloride. google.com Another patented method describes the esterification of hydroxybenzoic acids by reaction with a halocarbon in a homogeneous liquid phase in the presence of a nonquaternizable tertiary amine. google.com

Amidation: The formation of amides from the carboxylic acid group is another common and important transformation. This can be achieved by activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by reaction with an amine. Direct amidation methods using boric acid catalysts that operate at room temperature have also been developed for a wide range of substrates, including aromatic acids. organic-chemistry.org The resulting amides are prevalent motifs in many biologically active compounds. The presence of the fluorine atom can influence the reactivity of the acid and the properties of the resulting amide. cymitquimica.com

Further functionalization of the aromatic ring of this compound can be achieved through electrophilic aromatic substitution, such as halogenation. The existing substituents (F, OH, COOH) direct incoming electrophiles to specific positions. For example, the synthesis of 4-bromo-3-fluoro-2-hydroxybenzoic acid introduces a bromine atom onto the ring. synquestlabs.comuni.lubldpharm.com This compound is a valuable intermediate in its own right. The synthesis of related halogenated hydroxybenzoic acids often involves the bromination of a hydroxybenzoic acid derivative using bromine in a solvent like acetic acid. The regioselectivity of such reactions is a key challenge, and methods are developed to ensure the desired substitution pattern, as seen in the synthesis of various bromo- and chloro-substituted hydroxybenzoic acids.

Introduction of Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups to the this compound scaffold can be achieved through several established synthetic strategies, primarily targeting the phenolic hydroxyl and carboxylic acid functionalities, or the aromatic ring itself.

Alkylation reactions typically involve the modification of the hydroxyl or carboxyl groups. researchgate.net The phenolic hydroxyl group, being more nucleophilic upon deprotonation, is a primary site for O-alkylation. This transformation is often carried out using alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). nih.govsit.edu.cn The choice of base and solvent is crucial to control the reaction's selectivity and yield. For instance, similar alkylations on analogous phenolic compounds have been effectively performed using standard protocols. nih.govsit.edu.cn Alternatively, the carboxylic acid group can be esterified to introduce an alkyl moiety. This reaction can be catalyzed by acids or achieved using reagents like dimethylformamide dialkylacetals, which are effective even for less reactive acids. researchgate.net

Arylation, the introduction of an aromatic ring, can be accomplished via modern cross-coupling reactions. While direct C-H arylation is a possibility, a more common approach involves pre-functionalizing the benzoic acid ring with a halide, which can then participate in reactions like the Suzuki-Miyaura coupling. rsc.orgnih.gov

A summary of potential alkylation methods is presented below.

| Method | Reagents & Conditions | Functional Group Targeted | Notes |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone) | Phenolic Hydroxyl (-OH) | A common method for creating ether linkages. researchgate.net |

| Esterification | Alcohol (R-OH), Acid catalyst (e.g., H₂SO₄); or Alkylating agent (e.g., Diazomethane) | Carboxylic Acid (-COOH) | Forms an ester, protecting the carboxylic acid or modifying its properties. researchgate.net |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis Acid (e.g., AlCl₃) | Aromatic Ring | Generally less common for highly substituted or deactivated rings; potential for side reactions. rsc.org |

Synthesis of Polyfluorinated Benzoic Acid Analogs (e.g., 3,4-difluoro-2-hydroxybenzoic acid)

The synthesis of polyfluorinated benzoic acid analogs often relies on nucleophilic aromatic substitution (SNAr) reactions, where a fluorine atom on a highly fluorinated benzene ring is displaced by a nucleophile.

A key example is the synthesis of 3,4-difluoro-2-hydroxybenzoic acid . One documented method starts from 2,3,4-trifluorobenzoic acid. nih.gov In this procedure, the starting material is treated with sodium hydroxide (B78521) (NaOH) in a solvent like dimethylimidazolidinone at elevated temperatures (e.g., 120°C). The hydroxide ion selectively displaces the fluorine atom at the C2 position, which is activated by the adjacent carboxyl and fluorine groups, to yield the desired product. nih.gov

Similarly, the synthesis of 4-fluoro-2-hydroxybenzoic acid can be achieved from 2,4-difluorobenzoic acid using NaOH in dimethyl sulfoxide (B87167) (DMSO) at 130°C, demonstrating the general applicability of this synthetic strategy. chemicalbook.com

More complex, multi-step syntheses can also be employed. For instance, 2,4-difluoro-3-hydroxybenzoic acid has been prepared from 3,4,5-trifluoronitrobenzene through a sequence involving methoxylation, reduction, bromination, deamination, cyanation, and finally hydrolysis. google.com This highlights the diverse routes available for accessing specific isomers of polyfluorinated hydroxybenzoic acids.

| Target Analog | Starting Material | Key Reagents | Reaction Type | Reference |

| 3,4-Difluoro-2-hydroxybenzoic acid | 2,3,4-Trifluorobenzoic acid | Sodium hydroxide, Dimethylimidazolidinone | Nucleophilic Aromatic Substitution | nih.gov |

| 4-Fluoro-2-hydroxybenzoic acid | 2,4-Difluorobenzoic acid | Sodium hydroxide, DMSO | Nucleophilic Aromatic Substitution | chemicalbook.com |

| 2,4-Difluoro-3-hydroxybenzoic acid | 3,4,5-Trifluoronitrobenzene | Multi-step sequence | Various | google.com |

Catalytic Transformations Involving this compound as a Substrate or Ligand

The reactivity of this compound allows it to participate in various catalytic transformations, either as a substrate undergoing functionalization or as a ligand coordinating with a metal center.

Metal-catalyzed C-H functionalization is a powerful strategy for directly converting C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical synthetic route. sigmaaldrich.comacs.org In the context of this compound, the carboxylic acid and hydroxyl groups can act as endogenous directing groups, guiding a metal catalyst to activate specific C-H bonds, typically those in the ortho position. dmaiti.combeilstein-journals.org

While specific examples detailing the C-H functionalization of this compound are not widespread, the principles are well-established for similar aromatic acids. acs.org Transition metals such as palladium (Pd), rhodium (Rh), and iridium (Ir) are commonly used catalysts. sigmaaldrich.combeilstein-journals.org The reaction would likely proceed via the formation of a metallacyclic intermediate, bringing the catalyst into proximity with a specific C-H bond on the aromatic ring, enabling its cleavage and subsequent functionalization. The presence of the fluorine atom can influence the electronic properties of the ring and thus affect the reactivity and regioselectivity of the C-H activation process. rsc.org

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are fundamental for forming C-C bonds. acs.org this compound and its derivatives can play a significant role in these transformations.

One primary role is as a building block or precursor to a coupling partner. nih.gov For example, a derivative of 2,6-difluoro-3-hydroxybenzoic acid was first alkylated and then converted to a benzoyl chloride. This intermediate was subsequently used in a Suzuki coupling reaction with various boronic acids to produce a library of biphenyl (B1667301) benzamide (B126) derivatives. rsc.org This demonstrates how the fluorinated benzoic acid scaffold serves as a foundational element for constructing more complex molecules with pharmaceutical potential.

Theoretically, this compound could also function as a ligand for the metal catalyst. The carboxylate and hydroxyl groups offer potential bidentate coordination sites that could stabilize the catalytic metal center, although this application is less commonly documented than its role as a substrate precursor.

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of this compound is an emerging area, research on analogous compounds provides a clear blueprint for potential strategies.

Engineered metabolic pathways in microorganisms like E. coli have been successfully used to produce other hydroxybenzoic acids. For instance, pathways have been designed to convert chorismate into 2,5-dihydroxybenzoic acid (2,5-DHBA) through intermediates like 3-hydroxybenzoic acid (3-HBA). rsc.org This suggests that a similar pathway could potentially be engineered to accept a fluorinated substrate or that enzymes within the pathway could be mutated to perform fluorination.

Furthermore, the field of "fluorine biocatalysis" is expanding. Researchers have demonstrated the synthesis of fluorinated building blocks like 2-fluoro-3-hydroxypropionic acid and fluorinated amino acids using whole-cell biocatalysts or isolated enzymes. researchgate.netnih.govnih.gov These studies showcase the potential of using enzymes such as hydroxylases, synthases, and reductases to create new fluorinated organic compounds. nih.govnih.gov Applying these principles could lead to the development of a biocatalytic route for this compound, which would offer significant environmental and safety advantages. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Analogs

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical production. imist.ma These principles can be applied to the synthesis of this compound and its derivatives.

Key green approaches include:

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. For example, microwave-assisted syntheses of derivatives of 4-hydroxybenzoic acid have been successfully conducted in water. chemmethod.com

Alternative Energy Sources: Employing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. chemmethod.commdpi.com This has been demonstrated in cross-coupling and derivatization reactions of related compounds. chemmethod.commdpi.com

Catalysis: The use of catalysts, including biocatalysts and reusable solid catalysts (e.g., clays), can reduce the need for stoichiometric reagents and simplify purification processes. rsc.orgimist.ma

Atom Economy: Designing synthetic routes, such as C-H functionalization, that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. acs.org

Biocatalysis: As discussed previously, using enzymes or whole-cell systems for synthesis operates under mild conditions (ambient temperature and pressure) in aqueous environments, representing a fundamentally green approach. nih.gov

An example of a greener nitration method for salicylic (B10762653) acid, a close analog, avoids concentrated sulfuric and nitric acids by using calcium nitrate (B79036) in acetic acid, highlighting a move towards less hazardous reagents. imist.ma

Spectroscopic and Computational Characterization in Advanced Research

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic techniques is employed to unambiguously determine the molecular structure of 3-Fluoro-2-hydroxybenzoic acid, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within the this compound molecule.

The ¹H NMR spectrum provides information about the aromatic protons. A key signal appears at approximately 6.84 ppm, presenting as a doublet of triplets, which can be attributed to the proton at the C4 position, showing coupling to the adjacent proton and the more distant fluorine atom cdnsciencepub.com. The other two aromatic protons would exhibit complex splitting patterns due to mutual coupling and coupling to the fluorine atom.

¹³C NMR spectroscopy identifies the carbon framework of the molecule. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms. The presence of the electron-withdrawing fluorine, hydroxyl, and carboxyl groups significantly influences the chemical shifts of the aromatic carbons. The carbon atom directly bonded to the fluorine (C3) would show a large coupling constant (¹JCF), a characteristic feature in the ¹³C NMR of fluorinated compounds. The other aromatic carbons would exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, providing valuable data for unambiguous signal assignment.

Table 1: Representative NMR Data for this compound and Related Structures

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

| ¹H | ~6.84 | dt, J = 1.54, 8.04 | Aromatic CH cdnsciencepub.com |

| ¹³C | Varies | d, ¹JCF ≈ 240-250 Hz | C-F |

| ¹³C | Varies | d, ²JCF or ³JCF | Other aromatic carbons |

| ¹⁹F | Varies | Multiplet | Ar-F |

In the analysis of complex mixtures containing fluorinated compounds, conventional ¹H NMR spectra can be difficult to interpret due to extensive signal overlap from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) scalar couplings googleapis.com. Advanced techniques like Pure Shift and F-edited spin-echo (FESTA) NMR are designed to overcome this challenge googleapis.comresearchgate.net.

Pure shift NMR methods suppress the effects of homonuclear JHH couplings, simplifying complex multiplets into singlets and dramatically improving spectral resolution . This allows for the clear identification of individual proton signals even in crowded spectral regions.

FESTA (Fluorine-Edited Selective Transition Analysis) is a heteronuclear spectral editing method that simplifies ¹H NMR spectra by selectively displaying only those ¹H signals that are part of the same spin system as a chosen ¹⁹F nucleus googleapis.com. By combining these approaches, a "Pure Shift FESTA" experiment can be performed, which provides an ultra-high resolution spectrum showing a single signal for each proton environment within a specific fluorine-containing molecule, free from both homonuclear and heteronuclear couplings researchgate.net. These methods are invaluable for identifying and characterizing fluorinated molecules like this compound within reaction mixtures or biological samples without the need for physical separation researchgate.net.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. With a molecular formula of C₇H₅FO₃, the compound has a monoisotopic mass of 156.0223 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at a mass-to-charge ratio (m/z) of 156. Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the molecular ion. For benzoic acids, characteristic fragmentation pathways include the loss of a hydroxyl radical (•OH), water (H₂O), and carbon monoxide (CO) or a carboxyl radical (•COOH) researchgate.net. These fragmentation patterns create a unique "fingerprint" that helps to confirm the identity of the molecule and distinguish it from its isomers.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Calculated m/z | Description |

| [M]⁺˙ | [C₇H₅FO₃]⁺˙ | 156.02 | Molecular Ion |

| [M-H₂O]⁺˙ | [C₇H₃FO₂]⁺˙ | 138.01 | Loss of water |

| [M-COOH]⁺ | [C₆H₄FO]⁺ | 111.02 | Loss of carboxyl radical |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95.03 | Loss of CO₂ and OH |

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. Superimposed on this may be the phenolic O-H stretch. A strong, sharp absorption peak typically appears around 1680-1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the carboxylic acid. Vibrations associated with the aromatic ring (C=C stretching) are observed in the 1450-1600 cm⁻¹ region. The C-F stretching vibration gives rise to a strong band in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid (H-bonded) | Strong, Broad |

| ~3200-3600 | O-H stretch | Phenol | Medium, Broad |

| 1680-1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| 1450-1600 | C=C stretch | Aromatic Ring | Medium-Strong |

| 1200-1300 | C-F stretch | Aryl Fluoride (B91410) | Strong |

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. While a specific crystal structure for this compound is not publicly available, analysis of related salicylic (B10762653) and benzoic acid derivatives reveals common structural motifs.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Computational Chemistry and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental spectroscopic data fluoromart.com. Theoretical calculations can predict and rationalize the structural and electronic properties of this compound .

Geometric optimization calculations can determine the lowest-energy conformation of the molecule, providing theoretical values for bond lengths and angles that can be compared with X-ray crystallography data. Frequency calculations can predict the vibrational modes of the molecule, which aids in the assignment of experimental FT-IR and Raman spectra.

Furthermore, computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict NMR chemical shifts (¹H, ¹³C, and ¹⁹F) with a high degree of accuracy, which is invaluable for assigning complex spectra fluoromart.com. Analysis of the calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's electronic structure and chemical reactivity. These theoretical studies offer a deeper understanding of the spectroscopic data and the intrinsic properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules like this compound. nih.gov By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic properties. jocpr.com These calculations are fundamental for understanding the molecule's stability and chemical behavior.

Key aspects of its electronic structure that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govprensipjournals.com A smaller gap generally implies higher reactivity. researchgate.net Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. prensipjournals.comresearchgate.net These computational analyses provide a theoretical framework for rationalizing the compound's reactivity in various chemical environments. civilica.com Studies on similar ortho-substituted benzoic acids have utilized DFT to explore their potential energy landscapes, revealing the influence of substituents on the stability of different conformers. nih.gov

Table 1: Key Electronic Properties Investigated by DFT

| Property | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide invaluable insights into its conformational flexibility and the nature of its intermolecular interactions in different environments, such as in solution. nih.gov These simulations can model how the molecule interacts with solvent molecules and with other solute molecules, revealing the preferred hydrogen bonding patterns and aggregation states. nih.gov

In studies of similar dihydroxybenzoic acids, MD simulations have been employed to investigate molecular behavior in solution, complementing experimental spectroscopic data. nih.gov Such simulations help to understand how intramolecular hydrogen bonding between the carboxyl and hydroxyl groups influences the solid phases formed during crystallization. nih.gov By simulating the system at an atomistic level, researchers can analyze the stability of different conformers and the dynamics of their interconversion, which are governed by the potential energy surface of the molecule.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are essential for the accurate interpretation of experimental spectra, such as Fourier-transform infrared (FT-IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. nih.gov By employing methods like DFT and Møller-Plesset perturbation theory (MP2), researchers can calculate theoretical vibrational frequencies and electronic transition energies for this compound. nih.gov

The calculated vibrational wavenumbers, after appropriate scaling to account for anharmonicity and basis set limitations, can be compared with experimental FT-IR and FT-Raman spectra. nih.gov This comparison allows for a detailed and reliable assignment of the observed vibrational modes to specific atomic motions within the molecule. nih.gov Similarly, Time-Dependent DFT (TD-DFT) calculations can predict electronic absorption wavelengths and excitation energies, which aids in the assignment of absorption bands in UV-Vis spectra. nih.gov This synergy between theoretical calculations and experimental measurements provides a robust characterization of the molecule's structural and electronic properties. nih.gov

Prediction of Tunneling Rates and Conformational Switching

Recent advanced research on closely related isomers, such as 2-Fluoro-4-hydroxybenzoic acid, has demonstrated the phenomenon of conformational switching induced by near-infrared (NIR) irradiation when the molecule is isolated in a cryogenic argon matrix. researchgate.netmdpi.com These studies provide a model for the type of dynamic behavior that could be investigated for this compound.

In this research, different conformers of the molecule were identified based on the orientation of the hydroxyl and carboxylic acid groups. researchgate.netmdpi.com The most stable conformer could be converted to a higher-energy form by selectively exciting the OH vibrational overtones with NIR light. elte.hu This higher-energy conformer was observed to spontaneously convert back to the more stable form through quantum mechanical tunneling. mdpi.comelte.hu

The rate of this tunneling process can be predicted using theoretical models like the Wentzel-Kramers-Brillouin (WKB) approximation. researchgate.net This phenomenon, where the excitation of a vibration in one part of the molecule leads to a geometric change in a remote functional group, is termed "remote conformational switching". researchgate.netelte.hu The efficiency of both local (exciting the group that switches) and remote switching can be quantified, offering deep insights into intramolecular vibrational energy relaxation (IVR) processes. researchgate.netmdpi.com

Table 2: Example of Conformers and Switching Behavior in 2-Fluoro-4-hydroxybenzoic acid

| Conformer | Description | Switching Behavior |

|---|---|---|

| A1 (trans) | Lower energy conformer with an intramolecular H-bond in the COOH group. researchgate.netelte.hu | Converts to D1 upon NIR irradiation. researchgate.netmdpi.com |

| A2 (trans) | Another lower energy trans conformer, differing in orientation relative to the F atom. researchgate.netelte.hu | No response to irradiation. researchgate.netelte.hu |

| D1 (cis) | Higher energy conformer with an intramolecular H-bond between the COOH group and the F atom. researchgate.netelte.hu | Spontaneously tunnels back to A1. researchgate.netmdpi.com |

Chemometric Approaches for Data Analysis and Interpretation

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometric techniques could be applied to analyze complex datasets generated from spectroscopic measurements. For instance, when studying conformational changes or reaction kinetics, a large number of spectra are often recorded over time or under varying conditions.

Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to identify patterns and correlations within these large datasets. PCA could help in distinguishing the spectral signatures of different conformers or in identifying intermediates in a chemical reaction. PLS could be used to build predictive models that correlate spectral features with specific chemical properties or concentrations. While specific chemometric studies on this compound are not prominent, the application of these data analysis tools is a standard approach in modern analytical chemistry for interpreting complex spectral information and enhancing the understanding of molecular systems.

Structure Activity Relationship Sar Studies and Molecular Interactions

Elucidating the Influence of Fluorine and Hydroxyl Substituents on Biological Activity

The presence and positioning of the fluorine and hydroxyl groups on the benzoic acid scaffold are fundamental to the biological activity of 3-fluoro-2-hydroxybenzoic acid. These substituents modulate the compound's electronic properties, acidity, and ability to form key intermolecular interactions, such as hydrogen bonds, which are critical for molecular recognition by biological targets.

The specific arrangement of substituents on the aromatic ring of fluorohydroxybenzoic acids significantly impacts their interaction with biological molecules. While direct comparative studies on the molecular recognition of all positional isomers of this compound are not extensively documented in publicly available literature, the principles of SAR allow for well-founded inferences.

The biological activity of salicylates is highly dependent on the ortho-positioning of the hydroxyl group relative to the carboxyl group. Moving the hydroxyl group to the meta or para position typically abolishes the anti-inflammatory activity. researchgate.netchemimpex.com This is because the ortho-hydroxyl group is crucial for forming key hydrogen bonds and maintaining the specific conformation required for binding to target enzymes like cyclooxygenase (COX).

Fluorine substitution on the salicylic (B10762653) acid ring is known to enhance potency. researchgate.netchemimpex.com The position of the fluorine atom further modulates this activity. For instance, in the case of fluorobenzoylthiosemicarbazides, the position of the fluorine atom significantly influences their antibacterial activity. Although this is a different class of compounds, it highlights the general principle of positional isomer effects.

To illustrate the potential differences in biological activity among positional isomers of fluorohydroxybenzoic acid, the following table presents hypothetical comparative data based on general SAR principles for similar classes of compounds. It is important to note that these are representative values and not experimentally determined data for these specific isomers.

| Compound | Hypothetical COX-2 Inhibition (IC50, µM) | Hypothetical Antibacterial Activity (MIC, µg/mL) |

|---|---|---|

| This compound | 15 | 64 |

| 4-Fluoro-2-hydroxybenzoic acid | 25 | 128 |

| 5-Fluoro-2-hydroxybenzoic acid | 10 | 32 |

| 2-Fluoro-6-hydroxybenzoic acid | 50 | 256 |

This table is for illustrative purposes only and the values are not based on direct experimental data for the listed compounds.

Hydrogen bonding is a critical factor in the interaction of this compound with its biological targets. The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors. The fluorine atom, being highly electronegative, can also participate in hydrogen bonding, although it is considered a weak acceptor.

The ortho-hydroxyl group of salicylic acid derivatives forms a crucial hydrogen bond with key amino acid residues in the active site of enzymes like cyclooxygenase, contributing significantly to the binding affinity. Molecular docking studies of similar compounds, such as 2-hydroxybenzoic acid derivatives, have shown that the carboxylate group can form electrostatic interactions and hydrogen bonds with residues like Arginine and Tyrosine in the active site of enzymes like SIRT5. acs.org The adjacent hydroxyl group can also form a hydrogen bond with other residues, such as Valine. acs.org

The fluorine atom in this compound can modulate the electronic environment of the molecule, influencing the strength of the hydrogen bonds formed by the neighboring hydroxyl and carboxyl groups. Furthermore, the C-F bond itself can participate in weak hydrogen bonds with suitable donors in the protein binding pocket, further stabilizing the ligand-target complex. Studies on fluorinated ligands have shown that fluorine can form hydrogen bonds with backbone carbonyls of amino acid residues in proteins.

SAR in Pharmaceutical Development

The structural features of this compound make it a valuable scaffold in the design and development of new therapeutic agents. By understanding the SAR of this compound, medicinal chemists can make targeted modifications to enhance its potency, selectivity, and pharmacokinetic properties for various applications.

This compound is a derivative of salicylic acid, the active metabolite of aspirin, a well-known nonsteroidal anti-inflammatory drug (NSAID). NSAIDs primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.

The following table provides a hypothetical comparison of the anti-inflammatory activity of this compound with its parent compound, salicylic acid, and a related NSAID, flurbiprofen.

| Compound | Target Enzyme | Hypothetical IC50 (µM) |

|---|---|---|

| Salicylic acid | COX-1/COX-2 | >100 |

| This compound | COX-1/COX-2 | 15 |

| Flurbiprofen | COX-1/COX-2 | 0.5 |

This table is for illustrative purposes only and the values are not based on direct experimental data for this compound.

Salicylic acid and its derivatives have long been known to possess antimicrobial properties. Fluorine substitution can enhance this activity. While the precise mechanism of antimicrobial action for this compound is not extensively detailed, it is likely to share mechanisms with other phenolic acids and salicylates.

One proposed mechanism is the disruption of bacterial cell membranes. The lipophilic nature of the fluorinated aromatic ring can facilitate its partitioning into the lipid bilayer of the bacterial membrane, leading to a loss of integrity and function. This can result in the leakage of intracellular components and ultimately cell death.

Another potential mechanism is the inhibition of essential bacterial enzymes. Salicylates can interfere with various metabolic pathways in bacteria. The acidic nature of the carboxylic acid group can also contribute to the antimicrobial effect by acidifying the bacterial cytoplasm.

The following table presents hypothetical minimum inhibitory concentration (MIC) values for this compound against common bacterial strains, compared to salicylic acid.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) |

|---|---|---|

| Salicylic acid | 128 | 256 |

| This compound | 64 | 128 |

This table is for illustrative purposes only and the values are not based on direct experimental data for the listed compounds.

The ability of this compound to inhibit specific enzymes is a key area of interest for drug design. As a salicylic acid derivative, it is a potential inhibitor of cyclooxygenases (COX-1 and COX-2), which are major targets for anti-inflammatory drugs.

The kinetics of enzyme inhibition by salicylates can be complex. Some, like aspirin, act as irreversible inhibitors, while others are reversible competitive or non-competitive inhibitors. Flurbiprofen, a fluorinated NSAID, exhibits time-dependent, functionally irreversible inhibition of COX activity. acs.org This involves an initial rapid, reversible binding followed by a slower, tight-binding interaction.

The fluorine substituent in this compound can influence its binding affinity and inhibitory mechanism. The increased acidity of the carboxyl group and the potential for fluorine to participate in interactions within the enzyme's active site can lead to more potent inhibition compared to the non-fluorinated parent compound.

The table below provides hypothetical enzyme inhibition data for this compound against COX-1 and COX-2, illustrating its potential as an enzyme inhibitor.

| Enzyme | Inhibitor | Hypothetical Ki (µM) | Inhibition Type |

|---|---|---|---|

| COX-1 | This compound | 10 | Competitive |

| COX-2 | This compound | 5 | Competitive |

This table is for illustrative purposes only and the values are not based on direct experimental data for this compound.

Interactions with Nuclear Receptors (e.g., Pregnane X Receptor)

The Pregnane X Receptor (PXR) is a ligand-activated nuclear receptor that plays a critical role in sensing the presence of foreign substances (xenobiotics) and upregulating the expression of proteins involved in their detoxification and clearance, most notably cytochrome P450 3A4 (CYP3A4). mdpi.comnih.gov Structure-activity relationship (SAR) analysis of compounds that interact with PXR is crucial for predicting and avoiding potential drug-drug interactions. nih.gov

While direct experimental studies detailing the interaction between this compound and the Pregnane X Receptor are not extensively documented in current literature, the principles of molecular interactions with PXR have been established for a wide range of small molecules. SAR modeling has shown that the electronic properties of molecules are a key determinant in their ability to act as PXR agonists or non-agonists. nih.gov The introduction of fluorine into a molecular structure is a common strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and receptor binding affinity. nih.gov The fluorine atom in this compound, being highly electronegative, significantly alters the electronic distribution of the benzoic acid ring compared to its parent compound, salicylic acid. This modification could influence its potential to fit within the promiscuous ligand-binding domain of PXR and modulate its activity. However, without specific binding assays or docking studies for this compound, its role as a PXR activator, inhibitor, or non-binder remains speculative.

| Receptor | General Function | Key SAR Determinants for Ligands | Status of this compound Interaction |

|---|---|---|---|

| Pregnane X Receptor (PXR) | Xenobiotic sensing, regulation of drug-metabolizing enzymes (e.g., CYP3A4). mdpi.comnih.gov | Electronic properties, molecular shape, and hydrophobicity. nih.gov | Not specifically studied; interaction is speculative. |

SAR in Agrochemical Applications

Salicylic acid (2-hydroxybenzoic acid) is a well-established endogenous plant hormone that regulates numerous aspects of plant development, including cell division and cell expansion, which are fundamental processes determining the final stature of a plant. nih.govfrontiersin.org Its derivatives can also exhibit significant regulatory activities. This compound, a fluorinated analogue of salicylic acid, is utilized in the agrochemical sector as a plant growth regulator, where it is reported to contribute to promoting healthier crop yields. chemimpex.com The substitution of a fluorine atom at the C-3 position of the salicylic acid backbone modifies the molecule's physicochemical properties, which can influence its uptake, transport, and interaction with hormonal signaling pathways within the plant.

| Compound | Known Role in Plant Growth | Mechanism/Application |

|---|---|---|

| Salicylic Acid | Endogenous phytohormone. frontiersin.org | Regulates cell division, cell expansion, and responses to abiotic stress. frontiersin.org |

| This compound | Exogenous plant growth regulator. chemimpex.com | Applied in agrochemical formulations to promote healthier crop yields. chemimpex.com |

Derivatives of salicylic acid have been investigated for their potential as herbicides and as agents that can mitigate herbicidal stress in crop plants. mdpi.commdpi.com In this context, this compound serves a distinct role as an additive in agrochemical formulations. It is used to enhance the effectiveness of herbicides and pesticides. chemimpex.com The proposed mechanism for this enhancement is the improvement of absorption and translocation of the active ingredients within the plant systems. chemimpex.com The presence of the fluorine atom can increase the lipophilicity and stability of the compound, potentially facilitating its passage through the plant cuticle and subsequent systemic movement, thereby increasing the efficacy of the primary pesticidal agent.

Antifeedants are compounds that deter feeding by insects and other pests without killing them directly, offering a targeted approach to crop protection. While specific research on the antifeedant properties of this compound is limited, studies on related compounds suggest that the salicylic acid scaffold can be a basis for this activity. Research using an artificial membrane blood-feeding method demonstrated that certain derivatives of salicylic acid exhibit significant feeding inhibition against the biting midge Culicoides impunctatus. nih.gov Compounds such as 6-methylsalicylic acid and salicyluric acid were found to be particularly effective. nih.gov This indicates that modifications to the salicylic acid ring can induce antifeedant properties. The electronic and steric changes introduced by the fluorine atom in this compound could potentially confer such activity, but this requires direct empirical investigation.

| Salicylic Acid Derivative | Observed Antifeedant Activity | Target Pest | Reference |

|---|---|---|---|

| 6-Methylsalicylic acid | Significant feeding inhibition. | Culicoides impunctatus | nih.gov |

| Salicyluric acid | Highly significant feeding inhibition. | Culicoides impunctatus | nih.gov |

| This compound | Not specifically documented. | N/A |

Systemic Acquired Resistance (SAR) is an inducible, broad-spectrum defense mechanism in plants that provides long-lasting protection against a wide range of pathogens, including viruses, bacteria, and fungi. nih.govbayer.com This response is critically mediated by the signaling molecule salicylic acid. nih.govnih.gov Upon localized pathogen attack, endogenous salicylic acid levels increase, triggering a systemic signal that "primes" the entire plant to mount a faster and more robust defense response upon subsequent infections. nih.gov This process is associated with the expression of pathogenesis-related (PR) genes. mdpi.com

Functional analogues of salicylic acid can also trigger SAR. bayer.comresearchgate.net The efficacy of these analogues is highly dependent on their chemical structure. For instance, studies on other classes of SAR inducers have shown that the addition of fluorine can result in compounds with enhanced protective ability against fungal pathogens. mdpi.com Conversely, other substitutions on the benzoic acid ring, such as an additional hydroxyl group to form 2,3-dihydroxybenzoic acid, have been shown to be weaker inducers of PR gene expression compared to salicylic acid. nih.gov The fluorine atom at the C-3 position of this compound, due to its strong electron-withdrawing nature, is expected to modulate the molecule's interaction with the salicylic acid binding proteins that are central to the SAR signaling cascade. This structural modification could potentially alter its efficacy as a SAR inducer relative to the parent compound, though specific comparative studies are required for confirmation.

Computational and In Silico Approaches for SAR

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of molecules and understanding their interactions with specific targets. nih.govmdpi.com Although specific in silico studies focused solely on this compound are not widely published, such approaches have been successfully applied to other polyfluorinated and substituted salicylic acid derivatives. nih.gov

Molecular docking simulations have been used to investigate how polyfluorinated salicylates bind to targets like cyclooxygenase-1 (COX-1), confirming in vitro and in vivo experimental results. nih.gov Similarly, docking studies on other salicylates have elucidated binding interactions with amino acid residues in the active sites of enzymes like COX-2. mdpi.com In these models, the specific arrangement of functional groups—the carboxyl, hydroxyl, and in this case, the fluoro group—are critical for predicting binding affinity and orientation. Computational analysis of other fluorinated compounds has shown that fluorine atoms can electronically mimic hydroxyl groups and enable unique interactions within protein binding pockets. nih.gov These established computational frameworks could be readily applied to this compound to generate hypotheses about its interactions with various biological targets, from plant hormone receptors to pest enzymes, thereby guiding future experimental research.

Molecular Docking and Scoring

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein receptor or enzyme. This method is instrumental in elucidating the binding mode of this compound derivatives and rationalizing their biological activity. The process involves sampling numerous conformations of the ligand within the active site of the target and then using a scoring function to rank these poses based on their predicted binding affinity. nih.govresearchgate.net

For derivatives of 2-hydroxybenzoic acid, a close structural analog, molecular docking studies have revealed specific and crucial interactions. The carboxylate group is often predicted to form strong electrostatic interactions, such as a bidentate salt bridge with arginine residues (e.g., Arg105) and hydrogen bonds with residues like tyrosine (e.g., Tyr102) deep within the binding pocket. nih.gov The adjacent hydroxyl group is also a key player, frequently forming hydrogen bonds with other residues (e.g., Val221). nih.gov Furthermore, the aromatic ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine and tyrosine. nih.gov

The introduction of a fluorine atom at the 3-position, as in this compound, can significantly influence these interactions by altering the electronic properties of the ring and potentially forming specific fluorine contacts.

Once various binding poses are generated, scoring functions are employed to estimate the binding free energy and rank the poses. These functions are mathematical models that approximate the strength of the interaction. They can be broadly categorized into force-field-based, empirical, and knowledge-based functions. nih.gov No single scoring function is perfect for all systems, and often a consensus approach, using multiple scoring functions, is adopted to improve the reliability of the predictions. nih.gov

Interactive Table: Common Scoring Functions in Molecular Docking

| Scoring Function Category | Example Functions | Primary Principle |

| Force-Field-Based | AutoDock, GoldScore | Calculates the sum of non-bonded interactions (van der Waals and electrostatic). |

| Empirical | ChemScore, LigScore, PLP | Uses weighted terms for different types of interactions (e.g., H-bonds, hydrophobic). |

| Knowledge-Based | DrugScore, PMF | Derives potentials from statistical analysis of known protein-ligand complexes. |

This table summarizes major categories of scoring functions used to evaluate and rank docking poses.

QSAR Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. rutgers.edu These models are powerful predictive tools in drug design, allowing researchers to estimate the activity of novel, unsynthesized compounds and to prioritize synthetic efforts. chitkara.edu.in

A QSAR study begins with a dataset of structurally related compounds, such as a series of this compound derivatives, with experimentally determined biological activities (e.g., inhibition constants, IC50 values). For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Interactive Table: Types of Molecular Descriptors in QSAR

| Descriptor Category | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. chitkara.edu.in |

| Steric | Molecular weight, Molar refractivity | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP, LogD | Quantifies the lipophilicity, affecting membrane permeability and binding. nih.gov |

| Topological | Connectivity indices | Describes the atomic connectivity and branching of the molecule. |

| 3D Descriptors | van der Waals surface area | Relates to the three-dimensional shape and properties of the molecule. nih.gov |

This table provides examples of different classes of molecular descriptors used to build QSAR models.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is generated that correlates the descriptors (independent variables) with the biological activity (dependent variable). drugdesign.org A three-dimensional approach, 3D-QSAR, uses computed molecular fields (e.g., steric and electrostatic) to build the model, often providing more intuitive, graphical outputs in the form of contour maps. nih.govdrugdesign.org These maps highlight regions where modifying the structure (e.g., adding bulky groups or electron-withdrawing groups) is likely to increase or decrease activity. nih.gov

The predictive power of a QSAR model is rigorously assessed through validation techniques. Key statistical parameters include the squared correlation coefficient (r²) for the training set and the cross-validated squared correlation coefficient (q²) which measures the model's internal predictability. nih.govnih.gov External validation, using a test set of compounds not included in model generation, provides the most robust measure of the model's real-world predictive ability. nih.gov

Pharmacophore Development

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov It is an abstract 3D model that represents the key interaction points a ligand must possess to be active. Pharmacophore modeling is a cornerstone of rational drug design, used for virtual screening to identify novel scaffolds and for guiding lead optimization. nih.govpharmacophorejournal.com

Pharmacophore models can be generated through two primary approaches:

Ligand-based: When the 3D structure of the target is unknown, a set of known active molecules is superimposed to identify common chemical features that are likely responsible for their activity. nih.gov

Structure-based: If the crystal structure of the target protein with a bound ligand is available, the key interactions between them can be directly translated into pharmacophoric features. fiveable.me

For a molecule like this compound, a pharmacophore model would typically include features representing its key functional groups.

Interactive Table: Potential Pharmacophoric Features of this compound

| Feature Type | Corresponding Functional Group | Potential Interaction |

| Hydrogen Bond Acceptor (HBA) | Carboxyl oxygen, Hydroxyl oxygen, Fluorine | Forms hydrogen bonds with donor groups on the target. |

| Hydrogen Bond Donor (HBD) | Carboxyl hydrogen, Hydroxyl hydrogen | Forms hydrogen bonds with acceptor groups on the target. |

| Aromatic Ring (AR) | Benzene (B151609) ring | Engages in π-π stacking or hydrophobic interactions. |

| Negative Ionizable (NI) | Carboxylate group (at physiological pH) | Forms ionic bonds or salt bridges with positive residues. |

This table outlines the key chemical features of this compound that can be translated into a pharmacophore model.

Once a pharmacophore hypothesis is developed and validated, it can be used as a 3D query to screen large compound libraries, identifying molecules that match the pharmacophoric features and are therefore likely to be active. researchgate.net This virtual screening approach is significantly faster and more cost-effective than high-throughput experimental screening. nih.gov Furthermore, a validated pharmacophore can be used to align molecules for a 3D-QSAR study, providing a biologically relevant framework for comparing their properties. pharmacophorejournal.com

Applications in Advanced Materials Science

Incorporation into Polymers and Coatings for Enhanced Properties

The introduction of fluorine atoms into polymer structures is a well-established strategy for augmenting material properties. Fluoropolymers are renowned for their high thermal stability, excellent chemical resistance, and low surface energy. umn.edu While specific research detailing the incorporation of 3-Fluoro-2-hydroxybenzoic acid into polymers and coatings is not widely available in peer-reviewed literature, its bifunctional nature (possessing both a carboxylic acid and a hydroxyl group) makes it a suitable candidate for the synthesis of aromatic polyesters. mdpi.com

In general, aromatic polyesters are synthesized through the polycondensation of hydroxybenzoic acids or the reaction of diols with dicarboxylic acids. nih.gov The inclusion of a fluorinated monomer like this compound would be expected to impart several beneficial characteristics to the resulting polymer, as outlined in the table below.

| Property Enhancement | Rationale |

| Increased Thermal Stability | The high bond energy of the C-F bond contributes to the overall thermal robustness of the polymer backbone. mdpi.com |

| Enhanced Chemical Resistance | The electronegativity and shielding effect of fluorine atoms can protect the polymer chains from chemical attack. umn.edu |

| Improved Hydrophobicity | The low polarizability of the C-F bond leads to reduced surface energy and water repellency in coatings. |

| Modified Solubility | The presence of fluorine can alter the solubility of the polymer, often enhancing its solubility in specific organic solvents. rsc.org |

For instance, studies on wholly aromatic copolyesters derived from other hydroxybenzoic acids, such as 4'-hydroxybiphenyl-3-carboxylic acid and 3-hydroxybenzoic acid, have demonstrated the synthesis of high-performance materials with high glass transition temperatures and thermal stability. mdpi.com It is plausible that this compound could be utilized in a similar manner to create novel fluorinated aromatic polyesters with tailored properties.

Development of Liquid Crystal Mesogens

The general structure of a calamitic (rod-shaped) liquid crystal mesogen typically consists of a rigid core, often composed of aromatic rings, and one or more flexible terminal chains. Benzoic acid derivatives are commonly used as components of the rigid core. isca.me The strategic placement of fluorine atoms, particularly in lateral positions on the aromatic core, can induce significant changes in molecular packing and intermolecular interactions, leading to the formation of different liquid crystalline phases (e.g., nematic, smectic). bohrium.comnih.govmdpi.com

While there is extensive research on fluorinated liquid crystals, specific examples of mesogens derived directly from this compound are not prominently featured in the literature. However, the principles of fluorine's influence on mesomorphism are well-established.

| Influence of Fluorine Substitution | Effect on Liquid Crystal Properties |

| Modification of Mesophase Behavior | Lateral fluorine substitution can disrupt molecular packing, often leading to a depression of the melting point and a alteration of the mesophase type and stability. tandfonline.combohrium.com |

| Tuning of Dielectric Anisotropy | The high electronegativity of fluorine creates a strong dipole moment, which can be harnessed to control the dielectric anisotropy of the liquid crystal material, a crucial parameter for display applications. researchgate.net |

| Alteration of Viscosity | The introduction of fluorine can affect the rotational viscosity of the liquid crystal, which is an important factor for the switching speed of liquid crystal displays. |

Given its structure, this compound could serve as a precursor for the synthesis of various liquid crystal mesogens, such as esters, where the fluorine atom would act as a lateral substituent. Further research would be needed to fully characterize the mesomorphic properties of such derivatives.

Role as a Building Block in Complex Molecular Architectures

In the realm of organic synthesis, fluorinated aromatic compounds are highly valued as versatile building blocks for the construction of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of a fluorine atom can profoundly alter the biological activity of a molecule by influencing its conformation, metabolic stability, and binding affinity to target proteins.

Although specific examples of complex molecules synthesized directly from this compound are not extensively documented, the reactivity of its functional groups (carboxylic acid and hydroxyl) allows for a wide range of chemical transformations. For instance, the related isomer, 4-Fluoro-3-hydroxybenzoic acid, has been utilized as a starting material for the synthesis of potent inhibitors of the enzyme β-arylsulfotransferase IV. This demonstrates the utility of fluorinated hydroxybenzoic acids as scaffolds for the development of biologically active compounds.

The synthetic utility of this compound is highlighted by its potential to undergo various reactions to build more elaborate structures:

| Reaction Type | Potential Application in Synthesis |

| Esterification | The carboxylic acid group can be converted to an ester, which can serve as a key intermediate or a final product with specific properties. |

| Amidation | Reaction with amines to form amides is a common strategy for linking molecular fragments and is fundamental in the synthesis of many pharmaceuticals. |

| Etherification | The hydroxyl group can be converted to an ether, allowing for the introduction of various alkyl or aryl substituents to modify the molecule's properties. |

| Nucleophilic Aromatic Substitution | While the fluorine atom is generally stable, under certain conditions, it could potentially be displaced by a strong nucleophile, offering a route to further functionalization. |

The regioselective synthesis of complex molecules often relies on the distinct reactivity of different functional groups. In this compound, the relative positions of the fluorine, hydroxyl, and carboxyl groups can direct subsequent chemical modifications to specific sites on the aromatic ring.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The carboxylic acid and hydroxyl groups of this compound make it a suitable candidate for use as a ligand in coordination chemistry. These functional groups can deprotonate to form carboxylate and phenoxide moieties, which can then coordinate to metal ions to form metal complexes and coordination polymers, including Metal-Organic Frameworks (MOFs). researchgate.net

MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. They have garnered significant research interest due to their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, catalysis, and sensing. nih.gov The properties of a MOF are largely determined by the geometry and functionality of both the metal center and the organic linker.

The potential coordination modes of the 3-fluoro-2-hydroxybenzoate ligand are varied, which could lead to the formation of diverse network topologies in MOFs.

| Potential Coordination Mode | Description |

| Monodentate Carboxylate | The carboxylate group binds to a single metal center through one of its oxygen atoms. |

| Bidentate Chelating Carboxylate | Both oxygen atoms of the carboxylate group bind to the same metal center. |

| Bidentate Bridging Carboxylate | The two oxygen atoms of the carboxylate group bridge two different metal centers. |

| Phenoxide Coordination | The deprotonated hydroxyl group can coordinate to a metal center. |

| Chelation involving Carboxylate and Phenoxide | The carboxylate and phenoxide groups can coordinate to the same metal center, forming a stable chelate ring. |

The presence of the fluorine atom could also influence the properties of the resulting MOF by modifying the electronic nature of the ligand and potentially participating in non-covalent interactions within the framework, such as hydrogen bonding or halogen bonding.

Environmental Fate, Degradation, and Analytical Monitoring

Biodegradation Pathways in Environmental Systems

The microbial breakdown of fluorinated aromatic compounds is a key process in their environmental degradation. However, the strong carbon-fluorine bond often presents a significant challenge for microbial enzymes, leading to slow degradation rates and the potential for incomplete metabolism. The position of the fluorine atom on the aromatic ring, along with other substituents like the hydroxyl group in 3-Fluoro-2-hydroxybenzoic acid, plays a crucial role in determining its biodegradability.

While specific studies on the microbial degradation of this compound are limited, extensive research on analogous compounds, particularly 3-fluorobenzoic acid, provides significant insights into potential metabolic pathways. For many fluorobenzoates, the initial step in aerobic degradation is hydroxylation of the aromatic ring, catalyzed by dioxygenase enzymes.

In the case of 3-fluorobenzoate (B1230327), degradation by various bacterial strains has been shown to proceed via the formation of fluorinated catechols. For instance, Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can cometabolize 3-fluorobenzoate. A critical step in this process is the ring cleavage of the intermediate, 3-fluorocatechol. This step is often slow and can be a bottleneck in the degradation pathway, leading to the accumulation of this cytotoxic intermediate.

The degradation of 3-fluorobenzoate can proceed through two different initial dioxygenation reactions:

1,2-dioxygenation: This leads to the formation of 3-fluorocatechol.

1,6-dioxygenation: This results in the formation of 4-fluorocatechol (B1207897).

The pathway proceeding through 4-fluorocatechol is generally considered more productive as it is less likely to lead to the accumulation of toxic intermediates. The presence of the hydroxyl group in this compound (also known as 3-fluorosalicylic acid) likely influences the initial enzymatic attack and subsequent steps. The degradation of non-fluorinated salicylic (B10762653) acid by microorganisms like Pseudomonas fluorescens is well-documented and typically proceeds through catechol. It is plausible that microorganisms capable of degrading salicylic acid might also transform this compound, potentially forming fluorinated catechol intermediates.

One of the identified dead-end metabolites in the catabolism of 2- and 3-fluorobenzoate is 2-fluoro-cis,cis-muconic acid, which results from the ortho-cleavage of 3-fluorocatechol. The inability of microbial enzymes to further process this fluorinated muconic acid derivative highlights the challenges posed by the fluorine substituent.

A significant concern regarding the environmental degradation of many fluorinated organic compounds is the potential formation of highly persistent and mobile metabolites. Trifluoroacetic acid (TFA) is a notable example of such a metabolite, characterized by its high stability and resistance to further degradation in the environment.